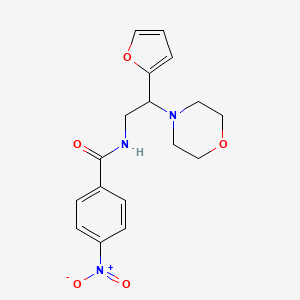

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDACEFKBMMYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl precursor, which is then reacted with morpholine under controlled conditions to form the intermediate N-(2-(furan-2-yl)-2-morpholinoethyl)amine. This intermediate is subsequently reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: N-(2-(furan-2-yl)-2-morpholinoethyl)-4-aminobenzamide.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: Used in the development of novel polymers and resins.

Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The furan and morpholine rings may facilitate binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its fusion of furan , morpholine , and 4-nitrobenzamide groups. Below is a comparative analysis with key analogs:

Key Observations:

- Morpholine vs. Other Amines: The morpholine ring in the target compound may enhance solubility compared to non-cyclic amines (e.g., 3-chlorophenethyl in ).

- Furan vs. Thiazole/Phenyl : The furan ring’s electron-rich nature could influence binding affinity differently than thiazole (in ) or chlorophenyl groups.

- Nitro Position : The 4-nitro group in benzamide derivatives is conserved in all analogs, suggesting its critical role in electronic or steric interactions.

Physicochemical Properties

- Melting Points: Analogs like N-(4-(2-(Benzylamino)phenyl)-...-4-nitrobenzamide melt at 125.1–126.5°C , while morpholine-containing compounds (e.g., ) likely have higher solubility due to the polar morpholine ring.

- LogP and Solubility : The furan and morpholine groups may lower LogP compared to chlorophenyl or propargyl substituents, improving aqueous solubility.

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural combination of a furan ring, a morpholine moiety, and a nitrobenzamide group, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The IUPAC name for this compound is N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide. The structural characteristics are essential for understanding its biological activity:

| Component | Description |

|---|---|

| Furan Ring | Contributes to reactivity and potential biological effects. |

| Morpholine Moiety | Enhances solubility and interaction with biological targets. |

| Nitrobenzamide Group | Imparts unique chemical reactivity and potential therapeutic applications. |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Furan Derivative : The initial step involves synthesizing the furan precursor.

- Formation of Intermediate : The furan derivative is reacted with morpholine to form an intermediate amine.

- Nitration : The intermediate undergoes nitration to introduce the nitro group.

- Amidation : Finally, the nitro compound is reacted with 4-nitrobenzoyl chloride to yield the final product.

This multi-step synthesis can be optimized using continuous flow reactors or mechanochemical methods to enhance yield and purity while minimizing by-products .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. This compound has been studied for its potential as an antimicrobial agent, particularly against bacterial strains. The mechanism of action may involve the bioreduction of the nitro group, leading to reactive intermediates that damage bacterial DNA .

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation and induce apoptosis through various signaling pathways. The presence of the nitro group is crucial as it can be reduced within the cancer cells, generating cytotoxic species that target rapidly dividing cells .

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

- Cytotoxicity Against Cancer Cells : A study evaluating its cytotoxic effects on human cancer cell lines showed a dose-dependent response, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Damage : The reduction of the nitro group leads to the formation of reactive intermediates that can cause DNA strand breaks.

- Cell Cycle Disruption : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Contains hydrazide functionality | Antimicrobial properties |

| 2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol | Dioxole structure adds complexity | Potential use in polymer chemistry |

| N-(furan-2-yl)-3-nitrobenzamide | Similar structure but different nitro position | Investigated for anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.